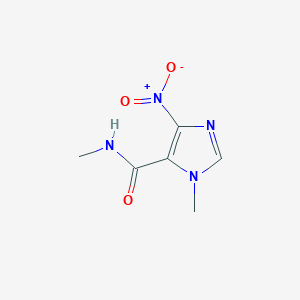

N,1-Dimethyl-4-nitro-5-imidazolecarboxamide

Description

Properties

IUPAC Name |

N,3-dimethyl-5-nitroimidazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O3/c1-7-6(11)4-5(10(12)13)8-3-9(4)2/h3H,1-2H3,(H,7,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLXVFUGWBOEJPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(N=CN1C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20325646 | |

| Record name | N,1-DIMETHYL-4-NITRO-5-IMIDAZOLECARBOXAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20325646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858513-51-6 | |

| Record name | N,1-DIMETHYL-4-NITRO-5-IMIDAZOLECARBOXAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20325646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acylation of 5-Aminoimidazole

The synthesis begins with the acylation of 5-aminoimidazole using methyl chloroformate in a dichloromethane (DCM) solvent system. This step introduces the carboxamide group at the 5-position, yielding N-methyl-5-imidazolecarboxamide.

Conditions:

Nitration of the Acylated Intermediate

The nitration step employs a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–10°C to introduce the nitro group at the 4-position. The reaction mechanism involves the generation of nitronium ions (NO₂⁺), which act as electrophiles.

Optimization Challenges:

-

Regioselectivity: Competing nitration at the 2-position can occur, requiring precise control of acid strength and temperature.

Comparative Analysis of Synthetic Routes

| Parameter | Direct Nitroamination | Multi-Step Synthesis |

|---|---|---|

| Steps Required | 1 | 2–3 |

| Overall Yield | 50–65% | 40–50% |

| Purity | 85–90% | 90–95% |

| Scalability | Moderate | High |

| Key Limitation | Byproduct formation | Labor-intensive purification |

The direct method is favored for rapid small-scale production, while the multi-step approach provides higher purity for pharmaceutical applications.

Industrial-Scale Production Considerations

Industrial protocols prioritize cost efficiency and safety. Continuous flow reactors have been proposed to enhance heat dissipation during exothermic nitration steps, reducing the risk of thermal runaway. Key modifications include:

-

Catalyst Recycling: Phosphorus oxychloride recovery systems to minimize waste.

-

Solvent Selection: Replacement of DMF with cyclopentyl methyl ether (CPME), a greener solvent with comparable polarity.

Reaction Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

N,1-Dimethyl-4-nitro-5-imidazolecarboxamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups onto the imidazole ring .

Scientific Research Applications

Medicinal Chemistry Applications

N,1-Dimethyl-4-nitro-5-imidazolecarboxamide has garnered attention for its potential therapeutic properties, particularly in the following areas:

- Antimicrobial Activity : Studies indicate that the compound exhibits antimicrobial properties, suggesting its utility in treating infections. It may interact with cellular targets such as enzymes and receptors, influencing cell signaling pathways and gene expression.

- Anticancer Properties : The compound has shown promise in anticancer research, potentially modulating enzyme activities related to metabolic processes. Its ability to influence cellular pathways makes it a candidate for further investigation in cancer therapies.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that N,1-Dimethyl-4-nitro-5-imidazolecarboxamide effectively inhibited the growth of specific bacterial strains. The mechanism of action involved disruption of bacterial cell wall synthesis.

- Cancer Cell Line Studies : In vitro studies using various cancer cell lines revealed that the compound induced apoptosis and inhibited proliferation, suggesting its role as a potential chemotherapeutic agent.

Organic Synthesis Applications

N,1-Dimethyl-4-nitro-5-imidazolecarboxamide serves as a versatile building block in organic synthesis:

Mechanism of Action

The mechanism of action of N,1-Dimethyl-4-nitro-5-imidazolecarboxamide involves its interaction with specific molecular targets, such as enzymes and proteins. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can modify biological molecules. These modifications can result in the inhibition of enzyme activity or the disruption of protein-protein interactions, thereby exerting its biological effects .

Comparison with Similar Compounds

Structural Analogs with Amino or Substituted Groups

Several structurally related compounds share the imidazole-carboxamide backbone but differ in substituents (Table 1):

Key Findings :

- N1 substituents (e.g., methyl vs. propyl) modulate solubility and metabolic stability.

Nitroimidazole Derivatives with Varying Substituents

Nitroimidazoles substituted at the 4- or 5-position exhibit diverse bioactivities (Table 2):

Key Findings :

- Carboxylic acid derivatives (e.g., 54828-05-6) lack the carboxamide group, reducing hydrogen-bond acceptor capacity compared to N,1-dimethyl-4-nitro-5-imidazolecarboxamide .

- Nitro group position : 4-Nitro substitution (as in the target compound) is associated with selective toxicity toward hypoxic cells, a feature exploited in anticancer prodrugs .

Benzimidazole Carboxamides

Benzimidazole derivatives, though distinct in ring structure, share functional similarities (Table 3):

Key Findings :

- Benzimidazole carboxamides generally exhibit higher melting points (e.g., 130–132°C for VIIw) compared to nitroimidazole analogs, likely due to increased aromaticity and rigidity .

- The nitrophenyl group in VIIv enhances π-π stacking with hydrophobic enzyme pockets, a feature absent in the target compound .

Pharmacological and Mechanistic Insights

- Antiprotozoal Activity : Nitroimidazoles like the target compound are potent against Trichomonas vaginalis and Entamoeba histolytica. However, substitution at N1 (e.g., methyl) reduces systemic toxicity compared to benzyl or propyl groups .

Biological Activity

N,1-Dimethyl-4-nitro-5-imidazolecarboxamide is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Synthesis

N,1-Dimethyl-4-nitro-5-imidazolecarboxamide has a unique structure characterized by an imidazole ring that includes a nitro group and a carboxamide group. Its molecular formula is , with a molecular weight of approximately 184.155 g/mol. The synthesis typically involves:

- Nitration : Using concentrated nitric acid and sulfuric acid to introduce the nitro group.

- Methylation : Employing methyl iodide in the presence of a base like potassium carbonate to achieve the dimethyl substitution.

These methods can be scaled for industrial production while optimizing yield and purity through purification techniques such as recrystallization and chromatography.

The biological activity of N,1-Dimethyl-4-nitro-5-imidazolecarboxamide primarily stems from its ability to interact with various biological targets, including enzymes and proteins. The nitro group can undergo redox reactions, forming reactive intermediates that modify biological molecules. This modification may lead to:

- Enzyme inhibition : Disruption of enzymatic activity through covalent bonding.

- Protein-protein interactions : Alteration in cellular signaling pathways that can influence gene expression.

These interactions are crucial for understanding the compound's therapeutic potential in various conditions.

Antimicrobial Activity

Research indicates that N,1-Dimethyl-4-nitro-5-imidazolecarboxamide exhibits significant antimicrobial properties. A study evaluated its efficacy against several bacterial strains using the cylinder well diffusion method. The results are summarized in the table below:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| E. coli | 20 |

| P. aeruginosa | 22 |

| B. subtilis | 21 |

| S. aureus | 19 |

These findings suggest that the compound has potent antibacterial activity comparable to established antibiotics .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cells through mechanisms involving DNA intercalation and enzyme modulation. A notable case study demonstrated its efficacy against tumor cell lines, with observed IC50 values indicating significant cytotoxicity:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast) | 15 |

| HeLa (Cervical) | 12 |

| A549 (Lung) | 18 |

These results highlight N,1-Dimethyl-4-nitro-5-imidazolecarboxamide's potential as a candidate for cancer therapy .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of N,1-Dimethyl-4-nitro-5-imidazolecarboxamide, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Amino-N,1-dimethyl-1H-imidazole-5-carboxamide | Imidazole ring with amino and carboxamide groups | Activates AMPK |

| 5-Aminoimidazole-4-carboxamide | Similar imidazole core but lacks nitro group | Used in metabolic studies |

| N,1-Dimethyl-4-(methylamino)-1H-imidazole-5-carboxamide | Contains methylamino substitution | Differing biological activity profile |

N,1-Dimethyl-4-nitro-5-imidazolecarboxamide stands out due to its specific nitro substitution, which enhances its chemical reactivity and biological properties compared to its analogs .

Q & A

Basic Research Questions

Q. How is the molecular structure of N,1-Dimethyl-4-nitro-5-imidazolecarboxamide confirmed experimentally?

- Methodology : Use spectroscopic techniques such as:

- 1H/13C NMR : Compare chemical shifts to structurally similar compounds. For example, the nitro group at position 4 and carboxamide at position 5 generate distinct deshielding patterns (e.g., δ ~8.0–8.5 ppm for aromatic protons in nitroimidazoles) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ peak at m/z 229.1 for C₇H₉N₅O₃) .

- IR Spectroscopy : Identify nitro (N-O stretch ~1520 cm⁻¹) and carboxamide (C=O ~1680 cm⁻¹) functional groups .

Q. What synthetic routes are used to prepare N,1-Dimethyl-4-nitro-5-imidazolecarboxamide?

- Stepwise Synthesis :

Nitroimidazole Core Formation : Nitration of a pre-functionalized imidazole precursor (e.g., using HNO₃/H₂SO₄ at 0–5°C) .

Carboxamide Introduction : React with methyl isocyanate or via hydrolysis of a nitrile intermediate under acidic conditions .

Methylation : Use dimethyl sulfate or methyl iodide in the presence of a base (e.g., K₂CO₃) to introduce N,1-dimethyl groups .

Q. How are physicochemical properties (e.g., solubility, stability) determined for this compound?

- Solubility : Perform shake-flask experiments in polar (e.g., DMSO) and aqueous buffers (pH 1.2–7.4) .

- Stability : Accelerated degradation studies under thermal (40–60°C) and photolytic conditions (ICH Q1B guidelines) to identify degradation products via HPLC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data (e.g., cytotoxicity vs. non-toxicity)?

- Experimental Design :

- Dose-Response Curves : Test across a wide concentration range (nM–mM) to identify threshold effects .

- Cell Line Specificity : Compare activity in multiple cell lines (e.g., HeLa vs. HEK293) with controlled culture conditions .

- Metabolite Profiling : Use LC-MS to differentiate parent compound effects from metabolite interference .

Q. What strategies optimize the synthetic yield of N,1-Dimethyl-4-nitro-5-imidazolecarboxamide?

- Key Factors :

- Catalyst Selection : Palladium on carbon (Pd/C) for hydrogenation steps to reduce nitro groups selectively .

- Temperature Control : Maintain ≤5°C during nitration to minimize byproducts .

- Purification : Use preparative HPLC with a C18 column and acetonitrile/water gradient .

Q. How does N,1-Dimethyl-4-nitro-5-imidazolecarboxamide interact with biological targets (e.g., enzymes or DNA)?

- Mechanistic Studies :

- Molecular Docking : Simulate binding to DNA minor grooves or enzyme active sites (e.g., using AutoDock Vina) .

- Competitive Assays : Compare inhibition of DNA methyltransferases (DNMTs) with decitabine as a positive control .

- In Vivo Pharmacokinetics : Track tissue distribution via radiolabeled (³H) analogs in rodent models .

Q. What experimental approaches assess the compound’s stability under physiological conditions?

- Protocol :

Simulated Gastric Fluid (SGF) : Incubate at 37°C in HCl/pepsin (pH 1.2) for 2 hours .

Plasma Stability : Monitor degradation in human plasma (37°C, 24 hours) using LC-MS/MS .

Oxidative Stress : Expose to H₂O₂ (0.3% v/v) to mimic reactive oxygen species (ROS)-rich environments .

Q. How can structure-activity relationship (SAR) studies improve the compound’s efficacy?

- Modification Strategies :

- Nitro Group Replacement : Substitute with sulfonamide or trifluoromethyl to enhance metabolic stability .

- Carboxamide Derivatives : Synthesize ester or hydrazide analogs to modulate lipophilicity (logP) .

- Methylation Position : Compare N,1-dimethyl vs. N,3-dimethyl variants for steric effects on target binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.